molecular formula C22H20F3N3O2 B2677487 4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide CAS No. 2034432-36-3

4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide

カタログ番号: B2677487
CAS番号: 2034432-36-3
分子量: 415.416
InChIキー: CGXMSFWLBUMFCW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline moiety linked to a piperidine ring, which is further substituted with a trifluoromethylphenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Quinoline Derivative: The quinoline moiety can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Piperidine Ring Formation: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline intermediate.

    Introduction of Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the piperidine-quinoline intermediate reacts with a trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst.

    Final Coupling Reaction: The final step involves coupling the intermediate with a suitable carboxamide derivative under appropriate reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

化学反応の分析

Types of Reactions

4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline or piperidine rings, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce reduced quinoline or piperidine derivatives.

科学的研究の応用

Antimalarial Activity

Research has indicated that derivatives of quinoline, including compounds similar to 4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide, exhibit significant antimalarial properties. A study highlighted the effectiveness of quinoline derivatives against Plasmodium falciparum, demonstrating moderate potency and improved pharmacokinetic profiles leading to low nanomolar activity in vitro . This suggests that the compound may serve as a lead for developing new antimalarial therapies.

Antimicrobial Activity

The quinoline scaffold has been associated with antimicrobial properties. Recent studies have shown that compounds with similar structures can inhibit various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups enhances antibacterial activity, indicating that modifications to the quinoline structure could yield potent antimicrobial agents .

Structure-Activity Relationship (SAR)

The effectiveness of this compound in biological systems can be attributed to its structural components:

  • Quinoline moiety : Known for its role in various biological activities, including antimalarial and antibacterial effects.
  • Piperidine ring : Contributes to the compound's ability to interact with biological targets.
  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability, potentially improving bioavailability.

Case Studies

  • Antimalarial Study :
    • A derivative of quinoline was optimized through medicinal chemistry efforts, leading to compounds with an EC50 of 120 nM against P. falciparum. This study emphasizes the need for new chemotypes with novel mechanisms of action to combat malaria resistance .
  • Antimicrobial Screening :
    • A series of compounds derived from quinoline were evaluated for their antimicrobial properties. Certain derivatives demonstrated significant inhibition against Mycobacterium smegmatis, suggesting a potential pathway for developing new treatments for tuberculosis .

作用機序

The mechanism of action of 4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline moiety may interact with DNA or enzymes, leading to inhibition of biological processes. The trifluoromethylphenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

類似化合物との比較

Similar Compounds

    4-(quinolin-8-yloxy)-N-(2-chlorophenyl)piperidine-1-carboxamide: Similar structure but with a chlorophenyl group instead of a trifluoromethylphenyl group.

    4-(quinolin-8-yloxy)-N-(2-methylphenyl)piperidine-1-carboxamide: Similar structure but with a methylphenyl group instead of a trifluoromethylphenyl group.

Uniqueness

The presence of the trifluoromethyl group in 4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential therapeutic applications compared to similar compounds.

生物活性

4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide, with CAS number 2034432-36-3, is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is C22H20F3N3O2C_{22}H_{20}F_3N_3O_2, with a molecular weight of 415.4 g/mol. The compound features a quinoline moiety linked to a piperidine ring, which is further substituted with a trifluoromethylphenyl group. These structural elements contribute to its biological activity and pharmacokinetic properties.

PropertyValue
Molecular FormulaC22H20F3N3O2
Molecular Weight415.4 g/mol
CAS Number2034432-36-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The quinoline moiety may interact with DNA or enzymes, leading to the inhibition of critical biological processes. The trifluoromethylphenyl group enhances lipophilicity, facilitating cellular uptake and increasing bioavailability .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of quinoline have shown significant antiproliferative effects against various cancer cell lines, including colorectal adenocarcinoma (COLO205) and non-small-cell lung cancer (H460). The IC50 values for some related compounds were reported at 0.32 μM and 0.89 μM, indicating potent anticancer activity .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on related quinoline derivatives, revealing that modifications to the quinoline structure can significantly influence biological activity. For example, the presence of halogen substituents on the phenyl ring has been associated with enhanced anticancer properties .

Case Studies

  • In Vitro Studies : Research involving in vitro assays demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The MTT assay results indicated that these compounds could effectively inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
  • In Silico Studies : Molecular docking studies have provided insights into the binding modes of these compounds within the colchicine-binding pocket of tubulin, suggesting a mechanism of action that involves disruption of microtubule dynamics—a critical process for cancer cell division .

Pharmacokinetics and Toxicity

Pharmacokinetic evaluations indicate that derivatives of this compound exhibit favorable drug-like properties, including good absorption and metabolic stability. However, potential risks such as drug-drug interactions and AMES toxicity (mutagenic potential) have been identified, necessitating further investigation into their safety profiles .

特性

IUPAC Name

4-quinolin-8-yloxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O2/c23-22(24,25)17-7-1-2-8-18(17)27-21(29)28-13-10-16(11-14-28)30-19-9-3-5-15-6-4-12-26-20(15)19/h1-9,12,16H,10-11,13-14H2,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXMSFWLBUMFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。